molecular formula C9H9N5O3S B562458 N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide CAS No. 22365-29-3

N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide

Cat. No. B562458
CAS RN: 22365-29-3
M. Wt: 267.263
InChI Key: XXFOPDRLCKTSEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines, which includes “N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide”, involves various methods . One method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

The molecular structure of “N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide” consists of two fused pyrimidine rings, making it a bicyclic compound . It contains two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines are crucial in their chemical reactions . The chemistry of pyrimidopyrimidines has been studied extensively, and unexpected synthetic routes have been proposed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide” include its molecular formula (C9H9N5O3S), molecular weight (267.26), and its CAS number (22365-29-3) .

Scientific Research Applications

Optical Sensors and Biological Significance

Compounds containing heteroatoms, including pyrimidine derivatives, are crucial in organic chemistry due to their extensive use in creating optical sensors and their biological and medicinal applications. Pyrimidine derivatives, recognized for their sensing materials due to their ability to form coordination and hydrogen bonds, are highlighted for their broad biological and medicinal applications, ranging from antimicrobial to anticancer activities. This encompasses the development of exquisite sensing materials and their deployment in various biological contexts (Jindal & Kaur, 2021).

Heterocyclic N-Oxide Molecules in Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including pyrimidine-based compounds, serve as versatile synthetic intermediates with significant biological importance. These compounds have been pivotal in metal complex formation, catalyst design, asymmetric synthesis, and medicinal applications, displaying potent activities against various diseases. The review emphasizes the relevance of pyrimidine and its derivatives in synthesizing new drugs and the potential for future research in this area (Li et al., 2019).

Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold, a derivative of pyrimidine, has shown a broad range of medicinal properties, including anticancer and anti-inflammatory activities. This review presents significant advances in the synthesis and structure-activity relationship studies of pyrazolo[1,5-a]pyrimidine derivatives since the 1980s, highlighting their potential in developing new therapeutic agents (Cherukupalli et al., 2017).

Pyrimidine Derivatives as Anti-Malarial Chemotherapy

The review focuses on exploiting dihydroorotate dehydrogenase (PfDHODH) from the Plasmodium falciparum pyrimidine biosynthetic pathway as a target for anti-malarial drug discovery. Several potent inhibitors of PfDHODH have been identified, showing selectivity for the malarial enzyme over the human counterpart. This highlights the validation of PfDHODH as a target for identifying new antimalarial compounds, emphasizing the need for compounds combining potency and metabolic stability (Phillips & Rathod, 2010).

Anti-Cancer Potentials of Pyrimidine Derivatives

Pyrimidine-based scaffolds have been extensively reported for their anticancer activity. This review strictly focuses on the patent literature since 2009, presenting the structure, IC50 values, and targets involved for various pyrimidine-based anticancer agents. The review indicates a high interest among researchers globally in exploiting pyrimidine derivatives for anticancer drug development, suggesting a promising future for these compounds as potential drug candidates (Kaur et al., 2014).

Future Directions

The future directions for “N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide” and similar compounds involve further exploration of their chemistry and biological significance . Researchers in the fields of synthetic organic and medicinal chemistry are encouraged to undertake and improve new approaches for the construction of new standard biological components .

properties

IUPAC Name

N-(2-acetamido-7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3S/c1-3(15)10-8-12-6-5(7(17)14-8)18-9(13-6)11-4(2)16/h1-2H3,(H3,10,11,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFOPDRLCKTSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)SC(=N2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652541
Record name N,N'-(7-Oxo-4,7-dihydro[1,3]thiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide

CAS RN

22365-29-3
Record name N,N'-(7-Oxo-4,7-dihydro[1,3]thiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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